tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate, also known as tert-butyl 6-cyano-2-oxaspiro[3.3]hept-6-ene-6-carboxylate or tert-butyl 2-oxaspiro[3.3]hept-6-ene-6-carboxylate, is a carboxylic acid ester with a unique structure. It is an organic compound with a molecular formula of C11H16N2O3. This compound is a versatile building block for many chemical reactions, and has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate acts as an intermediate in a variety of chemical reactions. In the Grignard reaction, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile. In the Wittig reaction, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate acts as a base, deprotonating the phosphonium salt and forming an oxaphosphetane. Finally, in the Knoevenagel condensation reaction, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate acts as a nucleophile, attacking the electrophilic carbon atom of the aldehyde or ketone.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a relatively inert compound and is not expected to have any significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, which makes it easier to work with and store. Additionally, it is a relatively inexpensive compound, which makes it more cost-effective for laboratory experiments. However, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate also has some limitations. For example, it is relatively insoluble in water, which makes it difficult to use in aqueous solutions.
Future Directions
Despite its versatility and applications, there is still much to be learned about tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate. Future research could focus on developing new synthesis methods for this compound, as well as studying its biochemical and physiological effects in more detail. Additionally, further research could be done to explore the potential applications of this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate in the pharmaceutical, materials science, and agrochemical industries. Finally, further research could be done to explore the potential of using this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate as a building block for other compounds.
Synthesis Methods
Tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate can be synthesized using a variety of methods, including Grignard reaction, Wittig reaction, and the Knoevenagel condensation reaction. In the Grignard reaction, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate is synthesized by reacting tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylatemagnesium chloride with a nitrile in the presence of a base. In the Wittig reaction, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate is synthesized by reacting an aldehyde or ketone with a phosphonium salt in the presence of a base. Finally, in the Knoevenagel condensation reaction, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate is synthesized by reacting an aldehyde or ketone with an activated carboxylic acid in the presence of a base.
Scientific Research Applications
Tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate has been used in a variety of scientific research applications, including drug discovery, materials science, and agrochemicals. In drug discovery, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate has been used to synthesize novel compounds with potential therapeutic applications. In materials science, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate has been used to synthesize polymers and other materials for a variety of applications. Finally, in agrochemicals, this compound 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate has been used to synthesize insecticides and herbicides.
Properties
IUPAC Name |
tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(2,3)16-9(14)12(6-13)4-11(5-12)7-15-8-11/h4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFASBXYYUWQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2(C1)COC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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